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Compound of Interest

Compound Name: 1-Chloro-2,7-naphthyridine

Cat. No.: B1590431 Get Quote

Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings,

represent a class of "privileged scaffolds" in medicinal chemistry. Their rigid structure, hydrogen

bonding capabilities, and tunable electronic properties have made them central components in

a wide array of pharmacologically active agents.[1][2] Among the six possible isomers, the 2,7-

naphthyridine core has emerged as particularly valuable, featuring in compounds with

antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5]

This guide focuses on 1-Chloro-2,7-naphthyridine, a key synthetic intermediate whose

strategic value lies in the reactivity of its C1-chloro substituent. This chlorine atom is not merely

a structural component but a versatile chemical handle, enabling the diversification of the 2,7-

naphthyridine core through a variety of modern synthetic methodologies. For drug development

professionals, this compound serves as a gateway to extensive libraries of novel derivatives for

structure-activity relationship (SAR) studies. Understanding its chemical properties is

paramount to unlocking the full potential of this valuable scaffold.

Physicochemical and Spectroscopic Profile
1-Chloro-2,7-naphthyridine is a solid at room temperature, typically appearing as a light

yellow to yellow powder.[6] Its stability under an inert atmosphere at room temperature makes it

a readily accessible and manageable reagent in a standard laboratory setting.
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A summary of the key physical and identifying properties of 1-Chloro-2,7-naphthyridine is

presented below.

Property Value Source

CAS Number 69042-30-4

Molecular Formula C₈H₅ClN₂ [7]

Molecular Weight 164.59 g/mol

Physical Form Solid [6]

Predicted pKa 2.52 ± 0.30 [6]

Storage
Inert atmosphere, Room

Temperature
[6]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 1-Chloro-2,7-
naphthyridine. While specific experimental spectra for this exact compound are scarce in the

literature, the expected characteristics can be reliably predicted based on data from closely

related 2,7-naphthyridine derivatives.[8]

¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic

region (typically δ 7.0-9.5 ppm). The chemical shifts are influenced by the anisotropic effects

of the fused ring system and the electron-withdrawing nature of the nitrogen atoms and the

C1-chloro substituent.

¹³C NMR: The carbon NMR spectrum will display eight signals. The carbon atom bearing the

chlorine (C1) is expected to be significantly deshielded. Signal assignments can be

confirmed using techniques like DEPT or HETCOR experiments.[8]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of 2,7-naphthyridine

derivatives typically shows a prominent molecular ion peak. Key fragmentation pathways

involve the sequential loss of HCN and C₂H₂, which is characteristic of the naphthyridine ring

cleavage.[8] For 1-Chloro-2,7-naphthyridine, the mass spectrum will exhibit a characteristic
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isotopic pattern for the molecular ion (M⁺ and M⁺+2) in an approximate 3:1 ratio, confirming

the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N

stretching vibrations within the aromatic system (typically in the 1400-1650 cm⁻¹ region) and

C-H stretching vibrations above 3000 cm⁻¹.

Chemical Reactivity and Synthetic Utility
The synthetic power of 1-Chloro-2,7-naphthyridine stems from the reactivity of the C-Cl bond.

The presence of two electron-withdrawing nitrogen atoms in the bicyclic system renders the C1

position electron-deficient and thus susceptible to both nucleophilic substitution and palladium-

catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful

building block.
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Caption: Key reaction pathways for 1-Chloro-2,7-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr)
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The electron-deficient nature of the naphthyridine ring facilitates the direct displacement of the

chloride by strong nucleophiles. This reaction proceeds via a Meisenheimer complex, a

resonance-stabilized anionic intermediate.

Causality in Experimental Choice: This pathway is often favored for its operational simplicity

and cost-effectiveness when suitable strong nucleophiles are available. Reactions with

alkoxides (to form ethers), amines (to form amino-naphthyridines), and thiolates (to form

thioethers) are common.[9][10] The choice of a strong base (e.g., NaH, KOH) is crucial to

deprotonate the incoming nucleophile, enhancing its reactivity. Aprotic polar solvents like

DMF or DMSO are typically used to solvate the intermediate complex and facilitate the

reaction.

Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex C-C and C-N bonds with a high degree of functional group

tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice. The chloro-

substituent, while less reactive than its bromo or iodo counterparts, can be effectively activated

using modern, electron-rich phosphine ligands.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling 1-Chloro-
2,7-naphthyridine with an organoboron reagent (e.g., a boronic acid or ester).[11][12][13] This

reaction is a cornerstone of modern drug discovery for generating biaryl structures or

introducing alkyl chains.

Expertise in Catalyst Selection: The success of coupling an aryl chloride hinges on the

catalyst system. The initial oxidative addition of the C-Cl bond to the Pd(0) center is the rate-

limiting step.[14] To overcome the higher bond dissociation energy of the C-Cl bond

compared to C-Br or C-I, highly active catalyst systems are required. These typically involve

electron-rich, sterically hindered phosphine ligands like XPhos, SPhos, or Buchwald's biaryl

phosphine ligands, which promote the formation of the active monoligated Pd(0) species and

accelerate the oxidative addition.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction provides a powerful and general route to synthesize C-N bonds, coupling 1-
Chloro-2,7-naphthyridine with a wide range of primary and secondary amines.[15][16] This is

often the preferred method over SNAr for less nucleophilic amines or when milder conditions

are required to preserve sensitive functional groups elsewhere in the molecule.

Trustworthiness in Protocol Design: A reliable Buchwald-Hartwig protocol requires careful

selection of the base, ligand, and palladium precursor. Strong, non-nucleophilic bases like

NaOt-Bu or K₃PO₄ are essential for deprotonating the amine in the catalytic cycle without

competing as nucleophiles.[17] The choice of ligand is again critical, with bulky, electron-rich

ligands being necessary to facilitate the reductive elimination step that forms the C-N bond.

[18]

To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction

couples 1-Chloro-2,7-naphthyridine with a terminal alkyne, typically using a dual catalyst

system of palladium and copper(I).[19][20][21] The resulting 1-alkynyl-2,7-naphthyridines are

valuable intermediates for further transformations or as components in materials science and

medicinal chemistry.[22]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium

cycle is similar to other cross-couplings, while the copper cycle serves to generate a

copper(I) acetylide intermediate.[20] This species then undergoes transmetalation with the
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palladium complex. For challenging substrates like aryl chlorides, high temperatures or

microwave irradiation may be necessary to achieve efficient coupling.[23]

Experimental Protocols
The following protocols are provided as representative examples and should be optimized for

specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
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Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
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Methodology:

Vessel Preparation: To an oven-dried reaction vial, add 1-Chloro-2,7-naphthyridine (1.0

eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-

3.0 eq.).

Inerting: Seal the vial with a septum and cycle between vacuum and an inert gas (Argon or

Nitrogen) three times.

Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the

phosphine ligand (e.g., XPhos, 2-10 mol%). Add a degassed solvent mixture, such as

toluene/water or dioxane/water (typically 10:1 v/v).

Reaction: Place the vial in a preheated oil bath or heating block (80-110 °C) and stir

vigorously for 4-24 hours.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig
Amination
Methodology:

Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g.,

Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g.,

NaOt-Bu or Cs₂CO₃, 1.4 eq.).

Inerting: Evacuate and backfill the flask with an inert gas three times.
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Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add 1-
Chloro-2,7-naphthyridine (1.0 eq.) and the desired amine (1.1-1.2 eq.).

Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) for 2-

18 hours.

Monitoring: Follow the reaction progress by TLC or LC-MS.

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite,

washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude material by flash chromatography to obtain the aminated

product.

Applications in Drug Discovery and Beyond
The 2,7-naphthyridine scaffold is a validated pharmacophore. Recent research has highlighted

its role in the development of targeted therapeutics.

Anticancer Agents: Derivatives of 2,7-naphthyridine have been patented as potent and

selective inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), a

kinase implicated in mitotic progression and overexpressed in many cancers.[5] 1-Chloro-
2,7-naphthyridine is an ideal starting point for synthesizing a library of analogues to probe

the active site of such kinases.

Antimicrobial Candidates: Certain 2,7-naphthyridine derivatives have shown selective

antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.[1][2][4] The

ability to easily modify the scaffold using the C1-chloro handle allows for fine-tuning of

properties like potency, selectivity, and microbiota-sparing effects.[1][4]

Fluorescent Probes: Chloro-substituted naphthyridine derivatives have been developed as

fluorescent probes for detecting specific DNA structures, such as orphan cytosine bases in

duplexes, highlighting their utility in diagnostics and molecular biology.[24]
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1-Chloro-2,7-naphthyridine is far more than a simple halogenated heterocycle; it is a strategic

linchpin in the synthesis of complex molecules. Its well-defined reactivity in both nucleophilic

substitution and, more importantly, a suite of palladium-catalyzed cross-coupling reactions,

provides medicinal chemists and researchers with a reliable and versatile platform for

innovation. A thorough understanding of the principles governing its reactivity—from catalyst

and ligand selection to the choice of base and solvent—is essential for leveraging this building

block to its full potential in the discovery of next-generation therapeutics and advanced

functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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